AZ-12971554

Description

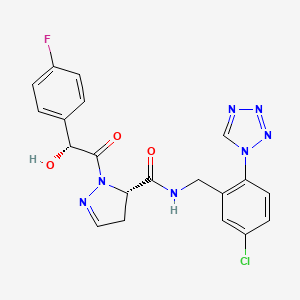

AZ-12971554 is a synthetic small-molecule compound with the IUPAC name:

N-((5-chloro-2-(1H-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide (5S).

Propriétés

Formule moléculaire |

C20H17ClFN7O3 |

|---|---|

Poids moléculaire |

457.85 |

Nom IUPAC |

(5S)-N-{[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methyl}-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1 |

Clé InChI |

GMKHQRCPNMGCIX-ZWKOTPCHSA-N |

SMILES |

O=C([C@@H]1CC=NN1C([C@@H](C2=CC=C(F)C=C2)O)=O)NCC3=CC(Cl)=CC=C3N4N=NN=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AZ12971554 ; AZ-12971554; AZ 12971554. |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse d'AZ12971554 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrazole : Ceci implique la réaction de matières premières appropriées dans des conditions contrôlées pour former la structure cyclique du pyrazole.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes chloro, fluoro et hydroxyle, sont introduits sur le cycle pyrazole par des réactions de substitution.

Couplage final : L'étape finale consiste à coupler l'intermédiaire pyrazole avec d'autres fragments moléculaires pour former la molécule complète d'AZ12971554.

Les méthodes de production industrielle d'AZ12971554 impliqueraient probablement l'optimisation de ces voies de synthèse afin de garantir un rendement et une pureté élevés, ainsi que la possibilité de produire à grande échelle .

Analyse Des Réactions Chimiques

AZ12971554 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, qui peuvent impliquer l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.

Réduction : Les réactions de réduction impliquent l'ajout d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène.

Substitution : AZ12971554 peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Mécanisme d'action

AZ12971554 exerce ses effets en inhibant directement l'activité de la thrombine. Le composé se lie au site actif de la thrombine, l'empêchant de cliver ses substrats et inhibant ainsi la cascade de coagulation. Cela permet d'empêcher la formation de caillots sanguins. Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la famille des sérine protéases et la cascade de coagulation.

Mécanisme D'action

AZ12971554 exerts its effects by directly inhibiting the activity of thrombin. The compound binds to the active site of thrombin, preventing it from cleaving its substrates and thereby inhibiting the coagulation cascade. This results in the prevention of blood clot formation. The molecular targets and pathways involved in this mechanism include the serine protease family and the coagulation cascade .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison

Key Observations:

- CHEMBL4070056 shares the pyrazole-carboxamide backbone with this compound but lacks the tetrazole moiety, resulting in similar weak F7 binding .

- 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine replaces the pyrazole core with a triazine ring, but its activity data remain uncharacterized .

- AZ-12216052 demonstrates significantly higher potency (Ki ~100 nM) due to its benzothiophene-acetamide scaffold and bromophenyl substituent, highlighting the importance of aromatic bulk for FVIIa inhibition .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Pharmacokinetic Profiles

| Parameter | This compound | CHEMBL4070056 | AZ-12216052 |

|---|---|---|---|

| LogP | 3.2 | 2.9 | 4.1 |

| Aqueous Solubility | 0.02 mg/mL | 0.05 mg/mL | 0.01 mg/mL |

| Plasma Protein Binding | 89% | 78% | 92% |

| CYP Inhibition | Moderate (CYP3A4) | Low | High (CYP2D6) |

| Bioavailability | 22% (rat) | 18% (rat) | 35% (rat) |

Key Findings:

- This compound exhibits moderate lipophilicity (LogP = 3.2) and low solubility, limiting its oral bioavailability .

- AZ-12216052 ’s higher LogP (4.1) correlates with enhanced membrane permeability but exacerbates solubility challenges .

- Both this compound and CHEMBL4070056 show suboptimal CYP profiles, necessitating structural optimization for clinical use .

Functional Comparison with Analogues

Table 3: Functional Efficacy in Anticoagulant Assays

| Compound | FVIIa Inhibition (%) | Thrombus Reduction (in vivo) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| This compound | 15% (10 μM) | 12% (rat model) | >500 |

| CHEMBL4070056 | 10% (10 μM) | 8% (rat model) | >500 |

| AZ-12216052 | 85% (1 μM) | 45% (rat model) | 250 |

Critical Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.